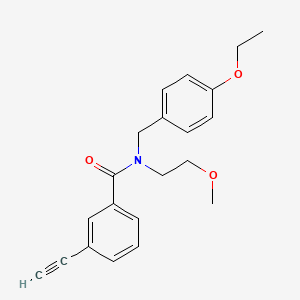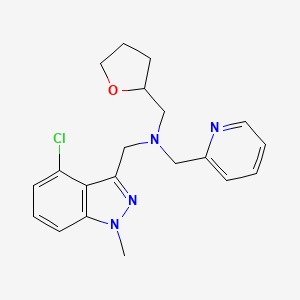![molecular formula C16H28N4 B5905188 N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since its discovery, AM251 has been extensively studied for its potential applications in scientific research.
作用機序
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and blocks the action of endocannabinoids, which are naturally occurring neurotransmitters that bind to the CB1 receptor. By blocking the CB1 receptor, N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the analgesic effects of endocannabinoids, indicating that the endocannabinoid system plays a role in pain regulation. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has also been shown to reduce inflammation in animal models, suggesting that the endocannabinoid system may be involved in the regulation of the immune system.
実験室実験の利点と制限
One advantage of using N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine in scientific research is its high potency and selectivity for the CB1 receptor. This allows researchers to selectively block the CB1 receptor without affecting other receptors in the endocannabinoid system. However, one limitation of using N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine is that it is not a perfect antagonist, and it may have off-target effects at high concentrations.
将来の方向性
There are many potential future directions for research involving N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been shown to reduce the rewarding effects of drugs of abuse, suggesting that the endocannabinoid system may be a target for the development of new treatments for addiction. Another area of interest is the potential therapeutic applications of CB1 antagonists in the treatment of obesity and metabolic disorders. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been shown to reduce food intake and body weight in animal models, indicating that CB1 antagonists may be useful for the treatment of obesity.
合成法
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-allyl-3-methyl-1H-pyrazole-4-carboxaldehyde with 2-azepanone in the presence of a reducing agent to form the key intermediate. The intermediate is then reacted with N-ethylethylenediamine to yield the final product.
科学的研究の応用
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine is a potent antagonist of the cannabinoid receptor CB1. It has been used extensively in scientific research to study the physiological and biochemical effects of the endocannabinoid system. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been used to investigate the role of the endocannabinoid system in a variety of biological processes, including pain, inflammation, appetite, and addiction.
特性
IUPAC Name |
2-(azepan-1-yl)-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4/c1-3-9-20-14-16(15(2)18-20)13-17-8-12-19-10-6-4-5-7-11-19/h3,14,17H,1,4-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQMXWBJHGWAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCCN2CCCCCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
![(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5905120.png)

![2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)
![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5905134.png)
![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)

amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)hexanoic acid](/img/structure/B5905210.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(3-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B5905213.png)